N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC15367405
Molecular Formula: C21H22ClN3O3
Molecular Weight: 399.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClN3O3 |
|---|---|
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C21H22ClN3O3/c1-2-3-6-11-25-20(27)16-10-9-14(12-18(16)24-21(25)28)19(26)23-13-15-7-4-5-8-17(15)22/h4-5,7-10,12H,2-3,6,11,13H2,1H3,(H,23,26)(H,24,28) |
| Standard InChI Key | DUDNMHORHGQPKH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3Cl)NC1=O |
Introduction
N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline derivative family. Quinazolines are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis
The synthesis of such quinazoline derivatives typically involves multi-step reactions:
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Formation of the Quinazoline Core: This is achieved by cyclization reactions involving anthranilic acid derivatives and carbonyl compounds.
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Functionalization: Substituents like the pentyl group and chlorobenzyl moiety are introduced through alkylation or amidation reactions.
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Purification and Characterization: Techniques like recrystallization and chromatographic methods are used to purify the compound. Characterization is typically performed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy.
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Infrared (IR) spectroscopy.
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Mass spectrometry (MS).
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Pharmacological Potential
Quinazoline derivatives are widely studied for their biological activities. Based on structural similarities to other compounds in this class, potential activities for N-(2-chlorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide may include:
Anticancer Activity
Quinazolines are known inhibitors of tyrosine kinases such as EGFR (epidermal growth factor receptor). Substituents like chlorobenzyl groups enhance binding affinity to cancer-related enzymes.
Anti-inflammatory Activity
Compounds with dioxoquinazoline cores have shown inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
Potential Applications
Given its structural attributes, this compound could be explored for:
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Drug Development:
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As an anticancer agent targeting tyrosine kinases.
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As an anti-inflammatory drug inhibiting COX/LOX pathways.
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Molecular Probes:
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For studying protein-ligand interactions in drug discovery.
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Lead Optimization:
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Modifications to improve bioavailability or reduce toxicity.
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Limitations and Future Research
While promising, further research is needed to:
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Synthesize and characterize the compound fully.
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Conduct biological assays to confirm its pharmacological activities.
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Evaluate its toxicity profile and metabolic stability.
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